Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate
Description
Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-yl)-6-methyl-pyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a methyl ester group at position 4, a methyl group at position 6, and a 5-hydroxy-1-methyl-pyrazol-4-yl moiety at position 2. This structure combines aromatic pyridine and pyrazole rings, which are common in pharmaceuticals and agrochemicals due to their hydrogen-bonding capabilities and metabolic stability . The compound’s synthesis typically involves multi-step reactions, such as esterification, cyclization, and coupling of pyrazole derivatives with pyridine precursors. Its crystallographic data, if available, could be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-8(12(17)18-3)5-10(14-7)9-6-13-15(2)11(9)16/h4-6,13H,1-3H3 |
InChI Key |
FUNQPFWJQRADGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the pyrazole ring can be introduced through selective oxidation reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole and pyridine derivatives.
Medicine: As a lead compound for the development of new drugs with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of pyridine-pyrazole hybrids. Key structural analogs include:
Physicochemical Properties
- Solubility: The hydroxy group in the target compound enhances water solubility compared to non-hydroxylated analogs (e.g., hypothetical methyl 2-(1H-pyrazol-4-yl)-6-methylpyridine-4-carboxylate). However, KOK1101’s bulky phenylpropanoate group likely reduces aqueous solubility .
- Melting Point: Hydroxy-substituted pyrazoles generally exhibit higher melting points due to intermolecular hydrogen bonding. The target compound’s melting point is expected to exceed 150°C, whereas non-hydroxylated analogs may melt below 120°C.
Biological Activity
Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-yl)-6-methyl-pyridine-4-carboxylate (CAS No. 2573870-42-3) is a compound of considerable interest in medicinal chemistry due to its unique structural features, which include both pyrazole and pyridine moieties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13N3O3
- Molecular Weight : 247.25 g/mol
- IUPAC Name : Methyl 2-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)-6-methylisonicotinate
- Purity : 95%
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests potential anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Compounds containing pyrazole structures have been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Reference |
|---|---|---|
| Lung Cancer | A549 | |
| Breast Cancer | MDA-MB-231 | |
| Colorectal Cancer | HCT116 | |
| Prostate Cancer | LNCaP |
The mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.
2. Anti-inflammatory Effects
The compound's hydroxyl group is hypothesized to contribute to its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may exhibit similar effects.
3. Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. The efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been noted, with minimum inhibitory concentrations (MIC) reported in the range of 250 μg/mL for related pyrazole derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : Interaction with specific receptors can modulate cellular signaling pathways, leading to altered gene expression and cellular responses.
Study on Anticancer Activity
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects, particularly against breast and lung cancer cells .
Study on Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing that certain compounds could effectively reduce the production of TNF-alpha and IL-6 in vitro. This suggests that this compound may similarly modulate inflammatory responses through similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

